molecular formula C9H19N3O3 B1498458 [2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester

[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B1498458
M. Wt: 217.27 g/mol
InChI Key: JTXNBJZNGMAVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes an amino group, an acetylamino group, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Amino Group: The starting material, ethylamine, is reacted with acetic anhydride to form N-acetylethylamine.

    Introduction of the Carbamic Acid Group: N-acetylethylamine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.

    Final Product Formation: The intermediate product is then subjected to further reactions to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and acetylamino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Amino-acetylamino)-ethyl]-carbamic acid methyl ester
  • [2-(2-Amino-acetylamino)-ethyl]-carbamic acid ethyl ester
  • [2-(2-Amino-acetylamino)-ethyl]-carbamic acid isopropyl ester

Uniqueness

[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which imparts specific chemical and physical properties. This group can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs with different ester groups.

Properties

IUPAC Name

tert-butyl N-[2-[(2-aminoacetyl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-9(2,3)15-8(14)12-5-4-11-7(13)6-10/h4-6,10H2,1-3H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXNBJZNGMAVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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